1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea
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Overview
Description
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both hydroxyphenyl and pyridinyl groups, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl and pyridinyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea involves its interaction with molecular targets such as bacterial proteins. The compound binds to these proteins, inhibiting their function and leading to the death of bacterial cells . The exact pathways and molecular targets are still under investigation, but the compound’s ability to disrupt bacterial cell processes is a key aspect of its antimicrobial activity.
Comparison with Similar Compounds
Similar compounds to 1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea include:
2-[(2-hydroxyphenyl)methylideneamino]nicotinic acid: This compound also exhibits antimicrobial properties and is used in similar applications.
(E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides: These compounds are known for their antioxidant activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142047-99-2 |
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Molecular Formula |
C20H17N5OS |
Molecular Weight |
375.45 |
IUPAC Name |
1-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea |
InChI |
InChI=1S/C20H17N5OS/c26-18-12-5-4-10-16(18)14-22-24-20(27)25-23-19(15-8-2-1-3-9-15)17-11-6-7-13-21-17/h1-14,22H,(H2,24,25,27) |
InChI Key |
OKRSJWSBSPONJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC(=S)NNC=C2C=CC=CC2=O)C3=CC=CC=N3 |
Synonyms |
1-(phenyl-2-pyridyl)carbylidene-5-salicylidenethiocarbohydrazone |
Origin of Product |
United States |
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